![molecular formula C22H10O6S2 B14482378 5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione CAS No. 65419-94-5](/img/structure/B14482378.png)
5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This method provides a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the benzofuran ring.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of various biochemical pathways, although detailed mechanisms are still under investigation . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
65419-94-5 |
|---|---|
Formule moléculaire |
C22H10O6S2 |
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
5-[4-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C22H10O6S2/c23-19-15-7-5-13(9-17(15)21(25)27-19)29-11-1-2-12(4-3-11)30-14-6-8-16-18(10-14)22(26)28-20(16)24/h1-10H |
Clé InChI |
IHZVGZNTMCKRMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SC2=CC3=C(C=C2)C(=O)OC3=O)SC4=CC5=C(C=C4)C(=O)OC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-chloro-2-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14482309.png)
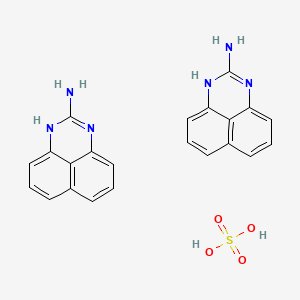
![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)
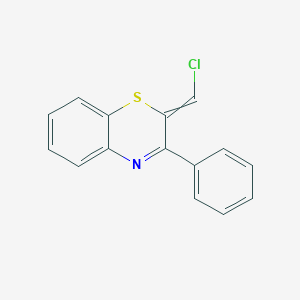


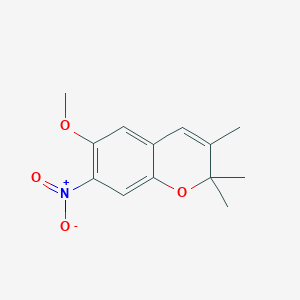
![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
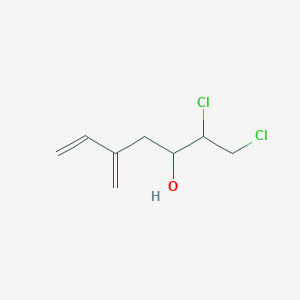
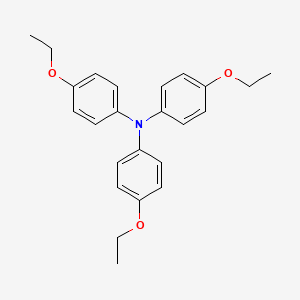
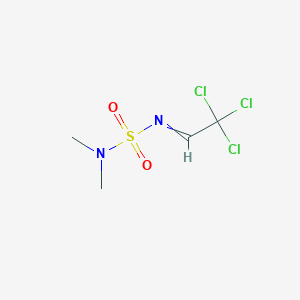
![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
